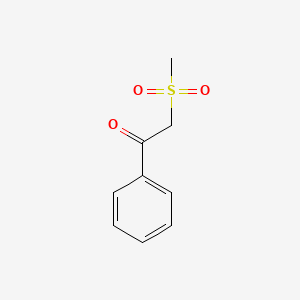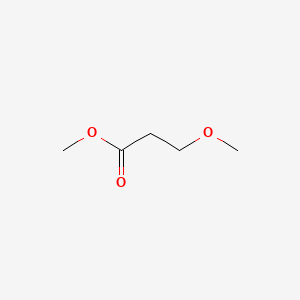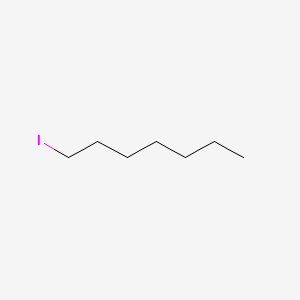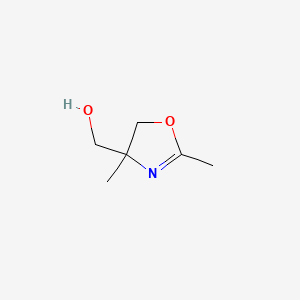
2,4-Dimethyl-2-oxazoline-4-methanol
描述
Synthesis Analysis
The first paper describes a method for the preparation of 2-substituted oxazolines, which are structurally related to 2,4-Dimethyl-2-oxazoline-4-methanol. This synthesis involves a rhodium-catalyzed coupling of alkenes with 4,4-dimethyl-2-oxazoline, resulting in oxazoline products with good yield and excellent selectivity for the linear product. The method tolerates a variety of alkene substitution patterns and functional groups, suggesting potential applicability to the synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol .
Molecular Structure Analysis
While the molecular structure of 2,4-Dimethyl-2-oxazoline-4-methanol is not analyzed in the papers, the structure of 4,4-dimethyl-2-oxazoline, which is used in the synthesis described in the first paper, may share some characteristics. Oxazolines typically feature a five-membered ring containing nitrogen and oxygen atoms, which can influence their reactivity and interaction with catalysts .
Chemical Reactions Analysis
科学研究应用
1. Synthetic Applications in Organic Chemistry
Oxazolines, including derivatives like 2,4-Dimethyl-2-oxazoline-4-methanol, are utilized in various synthetic reactions. For example, Hassner and Fischer (1989) explored the reaction of substituted oxazoles with bromine in methanol, revealing the formation of non-aromatic addition products (Hassner & Fischer, 1989). Such studies contribute to understanding the behavior of oxazoline derivatives in organic synthesis.
2. Catalysis and Metal Complexation
Oxazoline derivatives have been studied for their role in catalysis and metal complexation. For instance, Jones et al. (2013) conducted a comprehensive investigation into the structures of various 2-acylmethyl-2-oxazolines, including their metal complexation properties (Jones et al., 2013). Such research is crucial for developing new catalysts and understanding coordination chemistry.
3. Reaction Mechanisms
Understanding the reaction mechanisms involving oxazoline derivatives is another significant area of research. For example, Smonou, Orfanopoulos, and Foote (1988) studied the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with substituted indenes, shedding light on the formation and conversion of adducts in solution (Smonou, Orfanopoulos & Foote, 1988). Such studies enhance our understanding of organic reaction pathways.
未来方向
Oxazoline-based compounds, including 2,4-Dimethyl-2-oxazoline-4-methanol, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Future research could focus on exploring these applications further and developing new synthetic protocols for oxazoline compounds .
属性
IUPAC Name |
(2,4-dimethyl-5H-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLSGHOSSUXBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CO1)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885791 | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2-oxazoline-4-methanol | |
CAS RN |
39986-37-3 | |
| Record name | 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39986-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-2-oxazoline-4-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-2-oxazoline-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



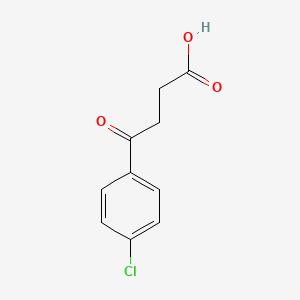
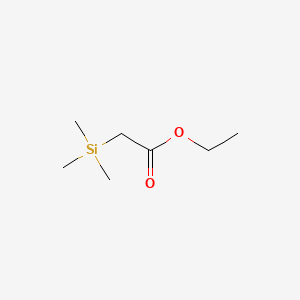
![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)
